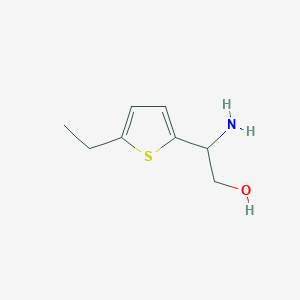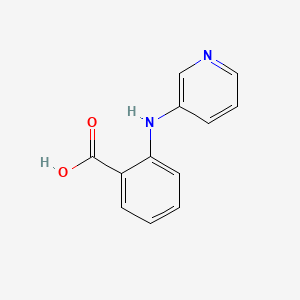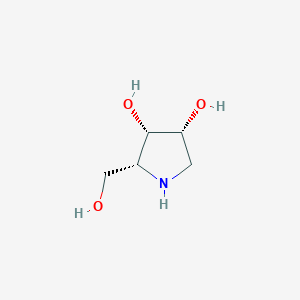![molecular formula C27H24N6O B12122907 N-(4-ethoxyphenyl)-15-methyl-13-phenyl-1,8,11,13,14-pentaazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-2(7),3,5,8,10,12(16),14-heptaen-9-amine](/img/structure/B12122907.png)
N-(4-ethoxyphenyl)-15-methyl-13-phenyl-1,8,11,13,14-pentaazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-2(7),3,5,8,10,12(16),14-heptaen-9-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-etoxi-fenil)-15-metil-13-fenil-1,8,11,13,14-pentaazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-2(7),3,5,8,10,12(16),14-heptaen-9-amina es un compuesto orgánico complejo que presenta una estructura tetracyclica única
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(4-etoxi-fenil)-15-metil-13-fenil-1,8,11,13,14-pentaazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-2(7),3,5,8,10,12(16),14-heptaen-9-amina típicamente involucra un proceso de múltiples pasos. Un método común incluye los siguientes pasos:
Formación de la estructura central: El paso inicial implica la formación del núcleo tetracyclico a través de una serie de reacciones de ciclación.
Modificaciones de grupos funcionales:
Ensamblaje final:
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas mencionadas anteriormente para mejorar el rendimiento y la pureza. Esto podría incluir el uso de reactores de alta presión, técnicas avanzadas de purificación y química de flujo continuo para escalar el proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(4-etoxi-fenil)-15-metil-13-fenil-1,8,11,13,14-pentaazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-2(7),3,5,8,10,12(16),14-heptaen-9-amina sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto puede sufrir reacciones de oxidación, a menudo utilizando reactivos como el nitrato de cerio y amonio.
Reducción: Las reacciones de reducción se pueden realizar utilizando técnicas de hidrogenación.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila y electrófila.
Reactivos y Condiciones Comunes
Oxidación: El nitrato de cerio y amonio se utiliza comúnmente para la desprotección oxidativa.
Reducción: El gas hidrógeno en presencia de un catalizador de paladio se utiliza a menudo para la reducción.
Sustitución: Reactivos como los haluros de alquilo y los haluros de arilo se utilizan en reacciones de sustitución.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir aminas desprotegidas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales.
Aplicaciones Científicas De Investigación
N-(4-etoxi-fenil)-15-metil-13-fenil-1,8,11,13,14-pentaazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-2(7),3,5,8,10,12(16),14-heptaen-9-amina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por su posible actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación continúa para explorar su potencial como agente terapéutico.
Industria: Se utiliza en el desarrollo de materiales avanzados con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de N-(4-etoxi-fenil)-15-metil-13-fenil-1,8,11,13,14-pentaazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-2(7),3,5,8,10,12(16),14-heptaen-9-amina implica su interacción con dianas moleculares específicas. Estas dianas pueden incluir enzimas, receptores y otras proteínas. El compuesto puede modular varias vías bioquímicas, lo que lleva a los efectos observados.
Comparación Con Compuestos Similares
Compuestos Similares
N-(4-etoxi-fenil)acetamida: Conocida por sus propiedades analgésicas y antipiréticas.
N-(4-etoxi-fenil)azetidin-2-ona: Estudiada por su potencial como intermedio en la síntesis de antibióticos β-lactámicos.
Singularidad
N-(4-etoxi-fenil)-15-metil-13-fenil-1,8,11,13,14-pentaazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-2(7),3,5,8,10,12(16),14-heptaen-9-amina es única debido a su compleja estructura tetracyclica y la presencia de múltiples grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C27H24N6O |
|---|---|
Peso molecular |
448.5 g/mol |
Nombre IUPAC |
N-(4-ethoxyphenyl)-15-methyl-13-phenyl-1,8,11,13,14-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,8,10,12(16),14-heptaen-9-amine |
InChI |
InChI=1S/C27H24N6O/c1-3-34-21-15-13-19(14-16-21)28-25-27-30-26-22(17-32(27)24-12-8-7-11-23(24)29-25)18(2)31-33(26)20-9-5-4-6-10-20/h4-16H,3,17H2,1-2H3,(H,28,29) |
Clave InChI |
FDWYPZHMXBJGSU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N4C2=NC5=C(C4)C(=NN5C6=CC=CC=C6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine](/img/structure/B12122832.png)

![(5Z)-2-[(3,5-dichlorophenyl)amino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12122843.png)
![4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B12122851.png)
![Thiazolo[4,5-b]pyridin-2-amine,7-phenyl-](/img/structure/B12122855.png)

![7-(2-hydroxyethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B12122863.png)

![5H-Indeno[1,2-d]pyrimidine-2,4-diamine](/img/structure/B12122876.png)
![2-methoxy-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12122886.png)
![(2E,5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]imino}-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12122905.png)
![4-Ethyl-5-(3-fluorophenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12122909.png)


